(5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate

Bepotastine Synthesis Alkylation Reactivity Process Chemistry

This L-menthyl ester of 4-bromobutanoic acid is a critical chiral resolving agent in the validated commercial-scale synthesis of the antihistamine bepotastine. Its primary alkyl bromide enables direct nucleophilic substitution, eliminating the need for a preliminary Finkelstein reaction required by chloro-analogs. This streamlines the synthetic sequence, reducing time and reagent costs. · Achieves high optical purity in final APIs (>99.5% after deprotection). · Fixed (1R,2S,5R) stereochemistry ensures successful diastereomeric resolution. · Optimized one-pot process for constructing (RS)-bepotastine L-menthyl ester.

Molecular Formula C14H25BrO2
Molecular Weight 305.25 g/mol
Cat. No. B12104958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate
Molecular FormulaC14H25BrO2
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCCBr)C(C)C
InChIInChI=1S/C14H25BrO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3
InChIKeyQAHZZDYOFYUOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate: A Defined Stereoisomer Intermediate for Chiral Resolution


The compound [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-bromobutanoate (CAS 1092777-14-4) is an L-menthyl ester of 4-bromobutanoic acid [1]. As a single, defined stereoisomer, it is part of a class of 4-halobutanoic acid L-menthyl esters that function as chiral building blocks and resolving agents in the synthesis of optically pure pharmaceuticals [2]. The presence of the primary alkyl bromide provides a reactive handle for nucleophilic substitution, while the L-menthyl moiety introduces a chiral environment that can be exploited for diastereomeric resolution.

Why Menthyl Halobutanoate Esters Are Not Interchangeable: Reactivity and Stereochemical Constraints


Within the class of 4-halobutanoic acid L-menthyl esters, simply substituting one halogen for another fundamentally alters the compound's synthetic utility. The specific leaving-group ability of the halogen governs the reaction pathway. For instance, while a 4-bromobutanoate ester can directly alkylate a secondary amine, a 4-chlorobutanoate ester is unreactive under the same conditions and requires a preliminary Finkelstein reaction to convert it into the more reactive iodo species in situ [1]. This additional step introduces a second reagent, increases reaction time, and alters the overall process efficiency. Furthermore, the fixed (1R,2S,5R) stereochemistry of the menthyl group is critical for the chiral resolution step; any change to the menthol isomer would collapse the diastereomeric relationship and prevent successful optical purification [1].

Quantitative Evidence for Selecting (5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate


Head-to-Head Process Comparison: Direct Alkylation by Bromo- vs. Chloro-ester

In a patented process for synthesizing the antihistamine bepotastine, the 4-bromobutanoate ester of L-menthol demonstrates a direct synthetic route, whereas the 4-chloro analog requires a pre-activation step. Example 1 of the patent shows that the bromo-ester reacts directly with the piperidine substrate in a single step, achieving a 99% yield of the desired intermediate. In contrast, Example 2 uses the chloro-ester, which must first be refluxed with sodium iodide for 5 hours to generate the reactive iodo species in situ before the addition of the key substrate, also leading to a 99% yield [1]. This demonstrates that while both routes can be high-yielding, the bromo compound enables a more streamlined, one-pot process, omitting the preceding halogen-exchange step required by the chloro analog.

Bepotastine Synthesis Alkylation Reactivity Process Chemistry

Critical Role of Defined L-Menthyl Stereochemistry in Chiral Resolution

The specific (1R,2S,5R)-stereochemistry of the ester is not incidental but is a functional requirement for the downstream chiral resolution process. The patent process relies on the formation of a diastereomeric salt with N-benzyloxycarbonyl-L-aspartic acid to separate the desired (S)-enantiomer. In Example 3, using the racemic bepotastine L-menthyl ester synthesized from this bromo-building block, the resolution step yields the target diastereomeric salt with an optical purity of 89.7% [1]. Any alteration to the menthol stereochemistry (e.g., using racemic menthol or a different isomer) would produce a different set of diastereomers and would be predicted to fail to produce the necessary selective precipitation required for achieving this level of enantiomeric enrichment [1].

Chiral Resolution Diastereomeric Crystallization Enantiomeric Purity

Validated Synthetic Access and Yield for the Bromo-Specific Ester

The synthesis of the target compound is explicitly detailed and validated, providing procurement confidence. The patent procedure reports that reacting L-menthol with 4-bromobutyryl chloride in dichloromethane with pyridine as a base provides the title compound as an oil in a 97% yield after a simple aqueous workup [1]. This high yield and straightforward protocol provide a benchmark for quality and scale-up. While a 99% yield is reported for the analogous chloro-ester synthesis, the difference is marginal and the context of use is the key differentiator [1].

Esterification Synthetic Yield Process Validation

Validated Application Scenarios for (5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate


Streamlined Synthesis of Chiral Pharmaceutical Intermediates

This ester is the preferred building block for constructing (RS)-bepotastine L-menthyl ester in a streamlined, one-pot process. Its primary alkyl bromide allows for direct N-alkylation of a piperidine substrate without the need for a preliminary halogen-exchange reaction, simplifying the synthetic sequence compared to the chloro-analog [1].

Diastereomeric Resolution for High Enantiomeric Purity

The defined L-menthyl stereochemistry is essential for introducing chirality into a racemic target. Procuring this specific isomer enables the experimentalist to leverage a known diastereomeric salt crystallization procedure to isolate an optically enriched (S)-enantiomer intermediate (demonstrating 89.7% purity) for the production of active pharmaceutical ingredients [1].

Production of the Active Pharmaceutical Ingredient Bepotastine

This compound is a key intermediate in a validated, commercial-scale route to the antihistamine drug bepotastine. The route, which uses this bromo-ester, has been shown to produce bepotastine with a high optical purity of over 99.5% after a subsequent deprotection and hydrolysis sequence, confirming the compound's viability in a regulated pharmaceutical manufacturing context [1].

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